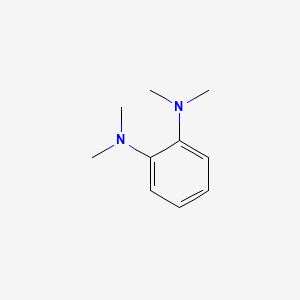

1,2-Benzenediamine, N,N,N',N'-tetramethyl-

Description

Historical Context and Early Investigations of Substituted Phenylenediamines

The study of substituted phenylenediamines dates back to the late 19th and early 20th centuries, driven by the burgeoning field of synthetic organic chemistry and the dye industry. Early investigations often focused on the synthesis and reactions of the parent phenylenediamines and their simple N-alkylated or N-arylated derivatives. The para-substituted isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (often referred to as Wurster's Blue), was a subject of significant early interest due to its intense color upon oxidation. orgsyn.orgnist.gov

Synthetic methods developed during this period included the methylation of phenylenediamines using various alkylating agents. For instance, procedures for preparing the para-isomer involved reacting p-phenylenediamine (B122844) with methyl iodide or dimethyl sulfate (B86663). orgsyn.org These early synthetic explorations laid the groundwork for accessing a wide range of substituted phenylenediamines, including the ortho-isomer, 1,2-benzenediamine, N,N,N',N'-tetramethyl-. The development of systematic studies on 2-benzylbenzimidazoles in the mid-20th century, which led to the discovery of compounds like etonitazene, also relied on ortho-phenylenediamine derivatives as key starting materials. wikipedia.org These historical efforts in synthesis and characterization were crucial for establishing the fundamental chemistry of this class of compounds, paving the way for their later application in more specialized areas of research.

Structural Significance in Organic and Coordination Chemistry

The structural arrangement of 1,2-benzenediamine, N,N,N',N'-tetramethyl- is of considerable significance, particularly its role as a bidentate chelating ligand. The two dimethylamino groups are positioned ortho to each other on the benzene (B151609) ring, creating a pre-organized geometry ideal for coordinating to a single metal center. This chelation forms a stable five-membered ring with the metal ion, an effect that enhances the stability of the resulting metal complex.

This chelating ability is analogous to that of the well-studied ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), which also features two tertiary amine donors linked by a two-carbon bridge. chemicalbook.comnih.govnih.gov In organometallic chemistry, such ligands are widely used to deaggregate and solubilize highly polar organolithium reagents, thereby increasing their reactivity. nih.gov Similarly, 1,2-benzenediamine, N,N,N',N'-tetramethyl- can stabilize and activate various organometallic species and inorganic salts by forming stable, often crystalline, complexes. chemicalbook.com The rigid backbone of the benzene ring, compared to the flexible ethylene (B1197577) bridge of TMEDA, imposes different steric and electronic constraints on the resulting metal complexes, making it a valuable tool for fine-tuning the properties of catalysts and reagents.

Overview of Key Academic Research Domains for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-

The unique properties of 1,2-benzenediamine, N,N,N',N'-tetramethyl- have led to its use in several key domains of academic research.

Coordination Chemistry and Organometallic Catalysis: A primary application is its use as a bidentate ligand to form complexes with a wide range of metal ions. Researchers utilize these complexes to study fundamental aspects of coordination chemistry, including bonding, structure, and reactivity. The steric bulk provided by the four methyl groups and the electronic properties of the aromatic ring can influence the coordination geometry and reactivity of the metal center. These metal complexes are also investigated as catalysts in various organic transformations, where the ligand framework plays a critical role in controlling the selectivity and efficiency of the catalytic cycle. The ability to form stable complexes is particularly useful in the preparation and handling of air- and moisture-sensitive salts. chemicalbook.com

Redox Chemistry and Electron Transfer Studies: Like its para-isomer, 1,2-benzenediamine, N,N,N',N'-tetramethyl- can undergo oxidation to form a stable radical cation. This redox activity makes it a useful compound for studying electron transfer mechanisms. The dihydrochloride (B599025) salt of the para-isomer is a well-known redox mediator used in the oxidase test to detect bacterial cytochrome c oxidases. sigmaaldrich.com The ortho-isomer can serve as an electron-donating component in the formation of charge-transfer complexes and as a probe for investigating redox processes in both chemical and biological systems.

Materials Science: Substituted phenylenediamines are building blocks for electroactive organic materials, including conducting polymers and molecules with interesting photophysical properties. The electron-rich nature of 1,2-benzenediamine, N,N,N',N'-tetramethyl- makes it a candidate for incorporation into larger molecular architectures designed for applications in electronics and photonics. Research in this area explores how the integration of such units into polymers or molecular assemblies can influence their conductivity, fluorescence, and other material properties.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | N,N,N',N'-Tetramethyl-o-phenylenediamine; o-Phenylenebis(dimethylamine); N¹,N¹,N²,N²-Tetramethylbenzene-1,2-diamine |

| N,N,N',N'-Tetramethyl-p-phenylenediamine | Wurster's Blue; N,N,N',N'-Tetramethyl-1,4-phenylenediamine |

| p-Phenylenediamine | 1,4-Benzenediamine |

| Dimethyl sulfate | Sulfuric acid, dimethyl ester |

| Methyl iodide | Iodomethane |

| Etonitazene | 2-(4-ethoxybenzyl)-5-nitro-1-(2-diethylaminoethyl)benzimidazole |

| N,N,N',N'-Tetramethylethylenediamine | TMEDA; 1,2-Bis(dimethylamino)ethane |

| N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | TMPD dihydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVYYDCBKKKIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061035 | |

| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-01-8 | |

| Record name | N,N,N′,N′-Tetramethyl-o-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenylenebis(dimethylamine) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AC35UGL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Classical Alkylation Approaches

The most direct and traditional route to 1,2-Benzenediamine, N,N,N',N'-tetramethyl- involves the exhaustive methylation of the parent compound, o-phenylenediamine (B120857). This approach relies on the nucleophilic character of the amino groups to react with a methylating agent.

Exhaustive Methylation of o-Phenylenediamine with Methylating Agents

Exhaustive methylation, a process where all labile hydrogens on a nitrogen atom are replaced by methyl groups, is a fundamental reaction in amine chemistry. wikipedia.org The synthesis of the para isomer, N,N,N',N'-tetramethyl-p-phenylenediamine, is well-documented and often achieved using powerful methylating agents like dimethyl sulfate (B86663) or methyl iodide. researchgate.netorgsyn.org

In a typical procedure for the para isomer, which can be adapted for the ortho-phenylenediamine, the diamine is treated with a significant excess of the methylating agent in the presence of a base. researchgate.net The reaction proceeds through a stepwise methylation of both amino groups, ultimately forming the quaternary ammonium (B1175870) salt, which is then dealkylated to yield the tertiary amine.

Table 1: Common Methylating Agents for Exhaustive Methylation

| Methylating Agent | Formula | Key Characteristics |

| Dimethyl sulfate | (CH₃)₂SO₄ | Highly effective and relatively inexpensive, but toxic. |

| Methyl iodide | CH₃I | Highly reactive, but more expensive and a potent alkylating agent. researchgate.net |

| Formaldehyde/Formic acid | CH₂O/HCOOH | Used in the Eschweiler-Clarke reaction for reductive amination. researchgate.net |

Optimization of Reaction Conditions and Basic Catalysis

The success of the exhaustive methylation of o-phenylenediamine hinges on the optimization of several factors, including the choice of base, solvent, temperature, and reaction time.

A base is crucial to neutralize the acid generated during the methylation process, thereby liberating the free amine for subsequent alkylation steps. Sodium bicarbonate is a commonly used mild base in these reactions. researchgate.net For the synthesis of the para-isomer, the reaction is often initiated at a low temperature (e.g., 18-22°C) and then gently heated to complete the reaction. researchgate.net

Table 2: Hypothetical Optimization Parameters for the Synthesis of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (based on p-isomer synthesis)

| Parameter | Condition | Rationale |

| Base | Sodium bicarbonate | Neutralizes the generated acid, facilitating complete methylation. researchgate.net |

| Solvent | Water | An aqueous medium is often used for reactions with dimethyl sulfate. researchgate.net |

| Temperature | Initial cooling, followed by gentle heating (e.g., 60-65°C) | Controls the initial exothermic reaction and drives the methylation to completion. researchgate.net |

| Stoichiometry | Excess methylating agent | Ensures all N-H bonds are methylated. researchgate.net |

Given the steric hindrance in the ortho-isomer, it is conceivable that more forcing conditions, such as higher temperatures or stronger bases, might be necessary to achieve complete tetramethylation. However, such conditions also increase the risk of side reactions and decomposition.

Advanced Synthetic Strategies

Beyond classical alkylation, more sophisticated methods can be envisioned to enhance selectivity and yield, although specific applications to 1,2-Benzenediamine, N,N,N',N'-tetramethyl- are not well-documented.

Protection-Deprotection Protocols for Selective Alkylation

To circumvent the challenges of direct exhaustive methylation, a protection-deprotection strategy could be employed. This would involve:

Mono- or di-protecting the amino groups of o-phenylenediamine with a suitable protecting group.

Performing the methylation on the unprotected amino groups.

Deprotecting the remaining amino groups.

Methylating the newly deprotected amino groups.

This multi-step approach, while more laborious, could offer greater control over the methylation process and potentially lead to higher purity of the final product.

Condensation Reactions with Electron-Deficient Heterocyclic Derivatives

An alternative advanced approach could involve the condensation of a precursor containing the dimethylamino groups with another molecule to form the benzene (B151609) ring. For instance, the synthesis of related benzimidazole (B57391) structures often involves the condensation of o-phenylenediamine with various carbonyl compounds or their derivatives. chemeurope.comnih.gov While not a direct route to the target compound, these methodologies highlight the reactivity of o-phenylenediamine and could potentially be adapted.

Purification Techniques and Yield Optimization in 1,2-Benzenediamine, N,N,N',N'-tetramethyl- Synthesis

The purification of the target compound is critical to remove unreacted starting materials, partially methylated intermediates, and other byproducts. For the analogous para-isomer, steam distillation has been effectively used to isolate the product from the reaction mixture. orgsyn.org The oily distillate solidifies upon cooling and can be further purified by filtration and washing with cold water. orgsyn.org

Subsequent purification can be achieved through recrystallization from a suitable solvent or by chromatographic methods. Given the likely liquid nature of the ortho-isomer at room temperature, vacuum distillation would be a primary purification technique.

Yield optimization would involve a systematic study of the reaction parameters outlined in section 2.1.2. A design of experiments (DoE) approach could be employed to efficiently explore the effects of different bases, methylating agents, temperatures, and reaction times on the final yield of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.

Spectroscopic and Structural Characterization of 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. wpmucdn.com For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the four methyl groups attached to the nitrogen atoms. The chemical shifts and coupling patterns of the aromatic protons would confirm their positions on the substituted ring. The methyl protons would likely appear as one or more singlets, depending on their chemical environment and the molecule's symmetry.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. ipb.pt Signals would correspond to the substituted and unsubstituted carbons of the benzene ring and the carbons of the methyl groups.

Advanced 2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, connecting adjacent protons within the benzene ring. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons. wpmucdn.com

While specific spectral data for 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is not detailed in the provided search results, the table below outlines the expected resonances based on its chemical structure and data from analogous compounds. nih.govcore.ac.uk

Table 1: Expected NMR Data for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-

| Type of Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| ¹H NMR | ~6.8 - 7.5 | Multiplets | Aromatic Protons (C₆H₄) |

| ¹H NMR | ~2.5 - 3.0 | Singlet(s) | Methyl Protons (-N(CH₃)₂) |

| ¹³C NMR | ~140 - 150 | Singlet | Aromatic Carbons (C-N) |

| ¹³C NMR | ~115 - 130 | Doublet | Aromatic Carbons (C-H) |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The National Institute of Standards and Technology (NIST) has cataloged IR spectrum data for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. nist.gov

The analysis of its IR spectrum would reveal key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups is observed in the 2850–3000 cm⁻¹ range. nih.gov

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are expected in the 1450–1600 cm⁻¹ region. nih.gov

C-N Stretching: The stretching vibrations of the aromatic carbon to nitrogen bonds (C-N) typically produce bands in the 1250-1360 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern and are found in the 675-900 cm⁻¹ region. nih.gov

In related studies on 1,2-phenylenediamine, the IR spectrum clearly shows characteristic peaks for primary amine (N-H) groups, which would be absent in the fully substituted N,N,N',N'-tetramethyl derivative. researchgate.net

Table 2: Key Infrared Absorption Bands for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3000 - 3100 | Stretching | Aromatic C-H | nih.gov |

| 2850 - 3000 | Stretching | Aliphatic C-H (in -CH₃) | nih.gov |

| 1450 - 1600 | Stretching | Aromatic C=C | nih.gov |

| 1250 - 1360 | Stretching | Aromatic C-N |

Electronic Absorption Spectroscopy (UV-Vis) in Redox State Analysis and Charge Transfer Complex Investigations

Electronic Absorption Spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying conjugated systems and analyzing redox states.

The oxidation of phenylenediamines is a key area of investigation. The two-electron oxidation of N,N,N′,N'-tetramethyl-p-phenylenediamine (TMPD) results in a highly unstable dication (TMPD²⁺). rsc.org This instability presents challenges for its use in certain applications, and research has focused on stabilizing this redox-active species through functionalization. rsc.org Studies on the enzymatic oxidation of tetramethyl-p-phenylenediamine have also been conducted to understand its behavior as an electron donor. researchgate.net

In the case of the related compound o-phenylenediamine (B120857) (OPD), oxidation leads to the formation of 2,3-diaminophenazine (DAP), which has a distinct maximum absorption (λmax) at 425 nm. nih.gov This colorimetric change upon oxidation is a hallmark of this class of compounds and is central to their use as signaling agents. nih.gov The UV-Vis spectrum of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is expected to show characteristic absorptions for the benzene ring, which would shift significantly upon oxidation to its radical cation and dication forms, indicating the formation of new electronic states.

Table 3: UV-Vis Absorption Data for Related Phenylenediamine Compounds

| Compound | Condition | λmax (nm) | Observation | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (OPD) | Oxidized Product (DAP) | 425 | Formation of a colored product | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. dtic.mil The oxidation of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- can produce a stable radical cation, which would be amenable to study by ESR.

The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. The g-factor gives information analogous to the chemical shift in NMR, while hyperfine splitting patterns arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N). youtube.com

For the radical cation of 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, the unpaired electron would couple with the two ¹⁴N nuclei (I=1) of the dimethylamino groups and the various protons on the aromatic ring and methyl groups. youtube.com This would result in a complex, multi-line spectrum. Analysis of the hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. youtube.com While specific ESR data for this compound's radical is not available in the provided results, studies on other nitrogen-containing radicals demonstrate the power of ESR in identifying and characterizing these transient species. nih.govnih.gov

Thermoluminescence Techniques in Biological System Interactions

Based on a review of the provided search results, there is no available information regarding the application of thermoluminescence techniques to study the interactions of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in biological systems.

Chemical Reactivity and Reaction Mechanisms of 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Nucleophilic Substitution Reactions and Their Pathways

Detailed studies specifically documenting nucleophilic substitution reactions involving 1,2-Benzenediamine, N,N,N',N'-tetramethyl- as the nucleophile are scarce in published literature. However, the reactivity can be inferred from the behavior of its parent compound, o-phenylenediamine (B120857), and the electronic properties conferred by the four methyl groups.

The two nitrogen atoms each possess a lone pair of electrons, making the molecule a potent bidentate nucleophile. The four electron-donating methyl groups further enhance the electron density on the nitrogen atoms and the aromatic ring, increasing its nucleophilicity compared to the unsubstituted o-phenylenediamine.

It is expected to react with electrophiles in a manner characteristic of tertiary aromatic amines. For instance, it can undergo reactions such as:

Alkylation: Reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl halides or anhydrides would likely be sterically hindered but could proceed under forcing conditions.

Condensation Reactions: The parent compound, o-phenylenediamine, is widely used in the synthesis of heterocyclic compounds like benzimidazoles through condensation with aldehydes or carboxylic acids. While the N-methylation in 1,2-Benzenediamine, N,N,N',N'-tetramethyl- prevents direct formation of a benzimidazole (B57391) ring through traditional pathways that require N-H protons, its nucleophilic character remains. It could participate in other condensation or cyclization reactions where it acts as a bidentate nucleophile without the loss of N-H protons.

The pathways for these reactions would follow standard nucleophilic attack mechanisms (SN1 or SN2, depending on the electrophile). The presence of two adjacent nucleophilic centers could also allow it to act as a chelating ligand for various metal ions.

Electron Transfer Processes and Redox Chemistry

The redox chemistry of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is markedly different from its well-known para-isomer, primarily due to steric constraints.

One-electron oxidation of an amine leads to the formation of a radical cation. While the radical cation of the para-isomer (Wurster's Blue) is famously stable and intensely colored, the radical cation of the ortho-isomer is not. Studies on the enzymatic oxidation of phenylenediamines by the electron transport fraction of Azotobacter vinelandii have shown that para-derivatives are readily oxidized, whereas ortho and meta derivatives are not. nih.govnih.govresearchgate.net This suggests that the one-electron oxidation product of the ortho-isomer is either formed much more slowly or is significantly less stable. nih.govnih.govresearchgate.net

The instability arises from the steric clash between the two adjacent dimethylamino groups. Upon oxidation, the geometry around the nitrogen atoms tends to flatten towards a more planar sp²-hybridized state to delocalize the radical and positive charge over the aromatic system. In the ortho-isomer, this planarity is severely hindered by the bulky methyl groups, preventing effective resonance stabilization.

Further oxidation leads to a dication. In the para-isomer, the dication is a quinoidal iminium species. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, the formation of a stable, planar dication is even more electronically and sterically unfavorable than the radical cation. The proximity of two positive charges on adjacent nitrogen atoms would result in strong electrostatic repulsion, destabilizing the molecule significantly. This inherent instability is a primary reason for the lack of detailed studies on its oxidized forms.

Proton-coupled electron transfer (PCET) is a crucial mechanism in chemical and biological redox reactions. The gas-phase basicity and proton affinity of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- have been evaluated, providing insight into its tendency to accept a proton. nist.gov These values are fundamental to understanding its potential role in PCET pathways. Although specific studies detailing PCET mechanisms for this compound are not available, its structure suggests it could participate in such reactions. The presence of two basic nitrogen sites in close proximity could facilitate proton transfer events coupled with electron transfer, potentially influencing its oxidation potential and reaction pathways in protic media.

| Property | Value | Reference |

| Gas Phase Basicity | 951 kJ/mol | nist.gov |

| Proton Affinity | 984 kJ/mol | nist.gov |

Reactivity with Specific Radical Species (e.g., SO₄•⁻, Hydroxyl Radicals)

There is no specific literature detailing the reactions of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- with sulfate (B86663) (SO₄•⁻) or hydroxyl (•OH) radicals. However, the reactivity can be predicted based on the known behavior of aromatic amines. Both SO₄•⁻ and •OH are powerful oxidizing agents.

Reaction with Hydroxyl Radical (•OH): The hydroxyl radical is highly reactive and non-selective. It can react with aromatic compounds via two main pathways: hydrogen abstraction or addition to the aromatic ring. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, reaction could occur via:

Hydrogen abstraction from one of the methyl groups, forming an α-amino radical.

Addition to the electron-rich benzene (B151609) ring to form a hydroxycyclohexadienyl radical.

Electron transfer from the amine to the hydroxyl radical, forming the amine radical cation and a hydroxide (B78521) ion.

Reaction with Sulfate Radical (SO₄•⁻): The sulfate radical is a strong one-electron oxidant. Its primary reaction pathway with electron-rich compounds like tertiary aromatic amines is electron transfer to generate the amine radical cation.

Given the high electron density of the molecule, electron transfer is expected to be a major pathway with both radical species, leading to the formation of the unstable radical cation discussed in section 4.2.1.

Influence of Steric Hindrance and Electron-Donating Effects on Reactivity

The reactivity of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is dominated by the interplay of two key factors: the powerful electron-donating effect of the two dimethylamino groups and the significant steric hindrance they impose on each other.

Electron-Donating Effects: The two -N(CH₃)₂ groups are strong activating groups that increase the electron density on the aromatic ring and the nucleophilicity of the nitrogen atoms. This makes the molecule highly susceptible to electrophilic attack and oxidation. In general, o-phenylenediamines bearing electron-donating groups are more reactive than those with electron-withdrawing groups. molaid.com

Steric Hindrance: This is the most distinguishing feature of the ortho-isomer.

It hinders the nitrogen lone pairs from achieving coplanarity with the benzene ring, which is required for maximal resonance stabilization of oxidized species (radical cations and dications). This is a primary reason for its poor performance as a substrate in enzymatic oxidation reactions that readily oxidize the para-isomer. nih.govnih.govresearchgate.net

It sterically shields the nitrogen atoms and the adjacent ring positions from attack by bulky reagents.

It forces the dimethylamino groups to twist out of the plane of the ring, which can influence the molecule's conformation and its ability to act as a chelating ligand.

Coordination Chemistry and Catalytic Applications of 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Role as a Versatile Ligand in Coordination Compound Formation

In organometallic chemistry, ligands like TMEDA are known to stabilize metal ions, enhance their solubility in organic solvents, and influence the reactivity of the metal center. researchgate.net For example, TMEDA forms stable complexes with various metal ions and is particularly effective in stabilizing organolithium reagents. researchgate.net It is plausible that 1,2-Benzenediamine, N,N,N',N'-tetramethyl- could form similar stable complexes with transition metals used in catalysis.

Catalytic Activity in Polymerization Reactions

There is no specific evidence in the searched literature for the use of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in the copolymerization of styrene (B11656) and methyl methacrylate (B99206). However, research has been conducted on the use of the similar ligand, TMEDA, in this type of reaction.

Studies on the copolymerization of styrene and methyl methacrylate have been performed using an iron wire/TMEDA catalyst system. researchgate.netcore.ac.uk This process, known as single electron transfer-living radical polymerization (SET-LRP), allows for the synthesis of well-defined random copolymers. researchgate.net In this system, TMEDA acts as a ligand for the iron catalyst. The copolymerization follows first-order kinetics, and the molecular weights of the resulting polymers increase linearly with monomer conversion, indicating a controlled or "living" polymerization process. researchgate.net The polarity of the solvent has been shown to significantly affect the rate of polymerization. researchgate.net

In the context of SET-LRP, iron(0) wire serves as the catalyst, and TMEDA acts as a crucial ligand. researchgate.netcore.ac.uk The combination of the iron wire and TMEDA forms the active catalytic complex. Iron is a desirable metal for catalysis due to its low cost and low toxicity compared to other transition metals. core.ac.uk The use of iron wire also simplifies the post-reaction workup, as it can be easily removed from the polymerization mixture. core.ac.uk The ligand, in this case TMEDA, is essential for stabilizing the iron species in the appropriate oxidation state and facilitating the electron transfer process that drives the polymerization. researchgate.netcore.ac.uk

Comparative Studies of Catalytic Efficiency with Structurally Related Ligands

While no direct comparative studies involving 1,2-Benzenediamine, N,N,N',N'-tetramethyl- were found, research on related systems highlights the importance of the ligand structure on catalytic performance. The choice of ligand in a metal-catalyzed polymerization can significantly impact the reactivity of the catalyst, the rate of the reaction, and the properties of the resulting polymer. cmu.edu

For instance, in nickel-catalyzed olefin polymerization, the coordination mode of the TMEDA ligand (either as a chelating bidentate or a more labile monodentate ligand) can dramatically affect the catalytic activity. researchgate.net Different ligands, such as multidentate nitrogen ligands, are known to tailor the reactivity of copper-mediated atom transfer radical polymerization (ATRP) catalysts. cmu.edu The electronic and steric properties of the ligand are key factors in determining the catalytic outcome. A comparative study would be necessary to determine how the aromatic backbone of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- would alter the catalytic efficiency compared to the aliphatic backbone of TMEDA.

Electrochemical Behavior of 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

There is a lack of published cyclic voltammetry data for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. In contrast, the cyclic voltammogram of the related compound N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is well-documented and typically shows a quasi-reversible one-electron oxidation to form a stable radical cation. For instance, on a platinum electrode, scan rates of 20-50 mV/s result in a peak separation (ΔEp) of 110-160 mV, indicative of a quasi-reversible process. rsc.org On a graphite (B72142) electrode, the process is less reversible, with a ΔEp of 250-350 mV under similar conditions. rsc.org

Mechanistic Investigations of Electron Transfer in Aprotic and Aqueous Solvents

Specific mechanistic studies on the electron transfer of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in different solvent environments are not found in the available literature. For the para-isomer (TMPD), extensive studies have been conducted. In aprotic solvents, the kinetics of homogeneous electron exchange have been measured using techniques like electron spin resonance (ESR) line-broadening. rsc.org These studies show that the logarithm of the rate constant is linearly dependent on the solvent polarity parameter and the inverse of the temperature. rsc.org The two-electron oxidation of TMPD is known to produce a highly unstable dication (TMPD²⁺) in aqueous solutions, which limits its application as a charge transfer group for electrode modification in such media. rsc.org In aqueous solutions, water can assist in intramolecular electron transfer in radicals derived from TMPD. nih.gov

Strategies for Electrode Surface Modification and Electro-grafting for Redox-Active Materials

There is no available research detailing the use of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- for electrode surface modification or electro-grafting. The instability of the oxidized form of the related para-isomer (TMPD) in aqueous solutions makes it generally unsuitable for creating stable redox-active modified electrodes. rsc.org However, strategies have been developed to overcome this by derivatizing TMPD. For example, coupling TMPD with 4-nitroaniline (B120555) produces a more stable species upon electrochemical reduction of the nitro group, which can then be immobilized on an electrode surface. rsc.org One method for attachment is electro-grafting, which can be achieved by the in-situ generation of diazonium ions from an amino-functionalized derivative. rsc.org

Biological and Biochemical Research Applications of 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Applications in Microbiological Assays

TMPD is a cornerstone reagent in diagnostic microbiology, primarily used for the rapid identification of bacteria based on their enzymatic capabilities.

The oxidase test is a fundamental biochemical assay that relies on TMPD to detect the presence of the enzyme cytochrome c oxidase in bacteria. microbeonline.com In this test, TMPD acts as an artificial electron acceptor for the enzyme. dalynn.commicrobiologyinfo.com Bacteria possessing cytochrome c oxidase, which is part of their electron transport chain, will oxidize the TMPD reagent. microbeonline.com This oxidation results in a rapid color change. The reduced form of TMPD is colorless, but upon oxidation, it forms a highly colored indophenol (B113434) blue or purple compound, known as Wurster's blue. dalynn.commicrobiologyinfo.com

The development of this deep purple color within 10-30 seconds is considered a positive result, indicating the presence of cytochrome c oxidase. dalynn.commicrobiologyinfo.com This rapid, visible reaction provides a straightforward method for detecting a key enzyme in aerobic respiration. microbiologyinfo.com The test can be performed by applying a bacterial colony to a filter paper saturated with the TMPD reagent or by adding the reagent directly to a colony on an agar (B569324) plate. dalynn.comnih.gov

The oxidase test is a critical tool for the presumptive identification and differentiation of various bacterial genera and species. dalynn.com It is widely used to distinguish between oxidase-positive genera like Neisseria, Pseudomonas, Aeromonas, Vibrio, and Moraxella from oxidase-negative members of the Enterobacteriaceae family. microbeonline.comdalynn.com

Neisseria Species: All members of the genus Neisseria, including the pathogen Neisseria gonorrhoeae, are oxidase-positive. microbeonline.comnih.gov The test is a key step in their identification cascade. Quantitative assays have shown that Neisseria species exhibit very high rates of TMPD oxidation, comparable to those of Pseudomonas and Azotobacter. nih.gov

Bacillus Species: The genus Bacillus is heterogeneous in its oxidase activity. A quantitative colorimetric TMPD oxidase assay was used to analyze 342 strains, categorizing them into three groups: oxidase-positive, oxidase-indeterminate, and oxidase-negative. microbiologyresearch.orgmicrobiologyresearch.org This differentiation is taxonomically useful. For instance, studies have found that most strains of Bacillus alvei and many strains of Bacillus laterosporus and Bacillus circulans are oxidase-positive, while most mesophilic Bacillus strains are oxidase-negative or indeterminate. researchgate.net Spectral analysis revealed that oxidase-positive and indeterminate Bacillus strains possess type c cytochromes, which are typically absent in oxidase-negative strains. microbiologyresearch.orgmicrobiologyresearch.org

The following table summarizes the typical oxidase reaction for various bacterial species, which is crucial for their identification.

| Bacterial Species/Group | Typical Oxidase Test Result | Reference(s) |

| Neisseria gonorrhoeae | Positive | microbeonline.com, nih.gov |

| Pseudomonas aeruginosa | Positive | researchgate.net, microbeonline.com |

| Vibrio spp. | Positive (most) | dalynn.com, microbeonline.com |

| Bacillus alvei | Positive | researchgate.net |

| Bacillus subtilis | Variable | microbiologyinfo.com |

| Bacillus cereus | Negative | nih.gov |

| Escherichia coli (Enterobacteriaceae) | Negative | microbiologyresearch.org, microbeonline.com |

Role in Enzymatic Reactions and Electron Transport Chain Analysis

Beyond its use in microbiology, TMPD is a valuable substrate for studying enzymatic kinetics and the bioenergetics of the electron transport chain, particularly in mitochondria.

TMPD serves as a reducing co-substrate for heme peroxidases. ibresco.comcaymanchem.comhimedialabs.com These enzymes catalyze the reduction of hydroperoxides. In this process, TMPD undergoes a one-electron oxidation by the higher oxidation states of the heme peroxidase, producing the characteristic colored radical cation (Wurster's blue), which has a strong absorbance at 611 nm. caymanchem.comhimedialabs.comchemsynlab.com The stoichiometry of this reaction involves two moles of TMPD being oxidized for every mole of hydroperoxide reduced by the peroxidase. caymanchem.comhimedialabs.comchemsynlab.com This property allows for the spectrophotometric quantification of peroxidase activity.

TMPD is instrumental in the specific analysis of cytochrome c oxidase (also known as Complex IV), the terminal enzyme of the mitochondrial electron transport chain. bioblast.atphysiology.org It acts as an artificial electron donor to cytochrome c, which in turn donates electrons to cytochrome c oxidase. nih.govnih.gov To maintain its reduced state, TMPD is used in conjunction with a primary reducing agent like ascorbate (B8700270). bioblast.atnih.gov Ascorbate reduces the oxidized TMPD (Wurster's blue) back to its colorless, active form, allowing for a continuous donation of electrons to the respiratory chain. nih.gov

This system effectively bypasses the upstream components of the electron transport chain (Complexes I and II), enabling researchers to isolate and measure the activity of cytochrome c oxidase specifically. researchgate.netpnas.org By measuring oxygen consumption in the presence of TMPD and ascorbate, and with upstream complexes inhibited (e.g., by antimycin A), the maximal activity of cytochrome c oxidase can be determined. bioblast.atpnas.org This approach has been used to study the enzyme in various organisms, including Pseudomonas aeruginosa and in human mitochondrial studies. pnas.orgnih.gov

Experiments using permeabilized cells or isolated mitochondria can measure oxygen consumption rates (OCR) with various substrates. When TMPD and ascorbate are added, the resulting OCR reflects the activity of Complex IV. nih.govresearchgate.net This is a key part of "mitochondrial stress tests," which assess different parameters of mitochondrial health. nih.gov Since the transfer of electrons from TMPD to oxygen via cytochrome c oxidase is coupled to proton pumping, this system is also used to study the efficiency of oxidative phosphorylation at the third coupling site, contributing to the determination of H+/O (proton-to-oxygen) ratios. physiology.org Studies have shown that the rate of oxygen consumption is directly proportional to the concentration of reduced cytochrome c, which can be controlled by titrating the concentration of TMPD. physiology.org

The following table details research findings on the use of TMPD in analyzing enzymatic reactions and mitochondrial respiration.

| Research Area | Key Finding | Experimental Approach | Reference(s) |

| Heme Peroxidase Activity | TMPD is oxidized by heme peroxidases, producing a colored product with an absorbance maximum at 611 nm. | Spectrophotometric assay measuring the rate of TMPD oxidation. | caymanchem.com, himedialabs.com, chemsynlab.com |

| Cytochrome c Oxidase Kinetics | TMPD, with ascorbate, donates electrons to cytochrome c, allowing for the specific measurement of Complex IV activity. | Polarographic or flux analysis of oxygen consumption in isolated mitochondria or permeabilized cells with upstream inhibitors. | bioblast.at, nih.gov, pnas.org |

| Mitochondrial Bioenergetics | TMPD-driven respiration is used to determine the maximal activity and respiratory control of Complex IV. | High-resolution respirometry to measure oxygen consumption rates in response to TMPD/ascorbate titration. | researchgate.net, physiology.org |

Computational and Theoretical Studies on 1,2 Benzenediamine, N,n,n ,n Tetramethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, DFT calculations are crucial for elucidating its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals.

Detailed research findings from DFT calculations on related substituted phenylenediamines have established reliable methods for predicting their properties. researchgate.net For instance, functionals like B3LYP are commonly used to optimize the geometry and calculate electronic parameters. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to higher reactivity.

In molecules like N,N,N',N'-tetrasubstituted p-phenylenediamines, the HOMO is typically localized on the amine groups and the phenyl ring, reflecting their electron-donating nature, while the LUMO is distributed over the aromatic system. scispace.com The introduction of methyl groups on the nitrogen atoms influences the electron density and steric hindrance, which in turn affects the orbital energies. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, the proximity of the two dimethylamino groups is expected to cause significant steric repulsion, leading to a non-planar geometry that influences the electronic conjugation and, consequently, the HOMO-LUMO gap.

Computational studies on o-phenylenediamine (B120857) (the parent compound without methyl groups) complexed with other molecules have shown that electron transfer corresponds to the HOMO-LUMO interaction. nih.govacs.org DFT calculations can quantify the energies of these orbitals and predict the electronic transition properties.

Table 1: Representative Calculated Electronic Properties for Phenylenediamine Derivatives

| Property | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.0 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 2.5 to 4.5 | Indicates chemical reactivity and the energy of the lowest electronic excitation. schrodinger.com |

Note: The values in this table are illustrative and based on DFT calculations for related substituted phenylenediamine compounds. Specific values for 1,2-Benzenediamine, N,N,N',N'-tetramethyl- would require dedicated calculations.

Molecular Dynamics Simulations of Interactions with Biological Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on the interaction of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- with biological systems are not extensively documented, the methodology is well-established for studying how small molecules, like this one, might interact with proteins or nucleic acids. nih.gov

MD simulations can provide insights into the binding modes, conformational changes, and interaction energies between a ligand and a biological macromolecule. nih.gov For a compound like 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, simulations could be used to explore its potential to bind to active sites of enzymes or other protein pockets. The simulation would model the dynamic behavior of the ligand in the binding site, accounting for flexibility of both the ligand and the protein. researchgate.net

The process involves creating a simulation box containing the protein, the ligand, and solvent molecules (typically water) with appropriate ions to mimic physiological conditions. bonvinlab.org A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. rsc.org The simulation then solves Newton's equations of motion for every atom, generating a trajectory of their positions and velocities over time.

For example, studies on the related molecule N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have shown its interaction with biological systems like Photosystem II, where it can reduce higher oxidation states of the manganese cluster. nih.gov MD simulations could be employed to model such interactions at an atomic level, revealing the specific residues involved in binding and the conformational dynamics that facilitate electron transfer.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, a key reaction of interest is its oxidation, a common pathway for phenylenediamines.

DFT calculations can be used to map the potential energy surface of a reaction. This allows for the determination of the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

Studies on the electrochemical oxidation of N,N-diethyl-p-phenylenediamine have shown a two-step, one-electron transfer process. researchgate.net A similar mechanism can be hypothesized for 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. A proposed oxidation mechanism for the parent o-phenylenediamine involves the deprotonation of an amino group to form an imide radical, which then leads to the formation of 2,3-diaminophenazine. mdpi.com Computational modeling could verify the feasibility of such pathways for the tetramethylated derivative and explore the influence of the methyl groups on the reaction energetics.

By calculating the geometry of the transition state, researchers can understand the structural changes required for the reaction to proceed. For example, in an oxidation reaction, one could model the approach of an oxidizing agent and the subsequent bond-breaking and bond-forming events.

Theoretical Analysis of Spectroscopic Signatures and Charge Transfer Phenomena

Theoretical calculations are instrumental in interpreting experimental spectra and understanding the electronic transitions that give rise to them. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, computational methods can predict spectroscopic signatures such as its UV-Vis absorption spectrum.

Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excited states. scispace.com These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, which corresponds to the intensity of the absorption band. researchgate.net For phenylenediamines, the primary electronic transitions are typically π-π* transitions within the aromatic system and charge-transfer transitions from the nitrogen lone pairs to the phenyl ring.

Charge transfer is a fundamental phenomenon in many chemical and biological processes. In donor-acceptor systems, an electron is transferred from an electron-rich molecule (the donor) to an electron-poor molecule (the acceptor). Phenylenediamines are excellent electron donors. Studies on charge transfer complexes involving N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have been reported. rsc.org

Theoretical analysis can characterize the nature of charge transfer. For 1,2-Benzenediamine, N,N,N',N'-tetramethyl-, upon excitation or interaction with an electron acceptor, an intramolecular or intermolecular charge transfer can occur. Computational models can visualize this by plotting the difference in electron density between the ground and excited states. Such analysis reveals the regions of the molecule that lose and gain electron density during the transition. Studies on charge transfer complexes of o-phenylenediamine with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been supported by DFT calculations, which help to elucidate the nature of the interaction and the stability of the complex. nih.govacs.orgnih.gov

Derivatives and Analogues of 1,2 Benzenediamine, N,n,n ,n Tetramethyl in Research

Synthesis and Characterization of Substituted Derivatives (e.g., Silylated, Nitro-substituted Biphenyl (B1667301) Diamines)

The functionalization of the 1,2-Benzenediamine, N,N,N',N'-tetramethyl- backbone through the introduction of various substituents is a key area of research. These modifications can significantly alter the compound's properties and reactivity.

Silylated Derivatives: The introduction of silyl (B83357) groups onto the diamine framework can enhance solubility in organic solvents and provide reactive sites for further chemical transformations. While specific literature on the direct silylation of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is not abundant, the general principles of amine silylation are well-established. These reactions typically involve the use of a silylating agent, such as a chlorosilane or a silyl triflate, in the presence of a base to neutralize the generated acid. The resulting silylated diamines can serve as versatile building blocks in organic synthesis.

Nitro-substituted Biphenyl Diamines: The synthesis of nitro-substituted derivatives has been a focus of research due to the electron-withdrawing nature of the nitro group, which can significantly impact the electronic properties of the molecule. For instance, research has demonstrated the synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives through the nucleophilic addition/elimination reaction of carboxylic acid derivatives with 4-nitro-1,2-phenylenediamine. researchgate.net This highlights the feasibility of introducing substituents onto the phenylenediamine ring.

Furthermore, a study on the para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), has shown that it can be coupled with 4-nitroaniline (B120555) to produce N²,N²,N⁵,N⁵-tetramethyl-4'-nitro-[1,1'-biphenyl]-2,5-diamine (MNPD). rsc.org The nitro group in this biphenyl diamine can then be electrochemically reduced to the corresponding amine. rsc.org This suggests that similar synthetic strategies could be employed to generate nitro-substituted biphenyl diamines from 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. The general approach for synthesizing such compounds often involves the condensation of a substituted phenylenediamine with a nitro-functionalized aromatic compound.

A general method for the synthesis of 2-nitrobiphenyls involves the Suzuki cross-coupling reaction, which can tolerate various functional groups. researchgate.net This reaction could potentially be adapted for the synthesis of nitro-substituted biphenyl diamines derived from 1,2-Benzenediamine, N,N,N',N'-tetramethyl-.

Modified Electronic and Steric Properties of Analogues

The introduction of different functional groups onto the 1,2-Benzenediamine, N,N,N',N'-tetramethyl- scaffold allows for the fine-tuning of its electronic and steric properties.

Electronic Properties: The electronic nature of substituents on the aromatic ring can significantly influence the redox potential and the stability of the corresponding radical cations and dications. For example, substituting phenylenediamines with electron-donating groups, such as methyl groups, generally lowers the redox potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups, like the nitro group, increase the redox potential. Studies on phenyl-substituted p-phenylenediamines have shown a linear correlation between the number of phenyl substituents and the redox potential. researchgate.net These findings suggest that the electronic properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- analogues can be systematically modified.

Steric Properties: The steric hindrance around the nitrogen atoms can be altered by changing the size and conformation of the substituents. This can affect the molecule's ability to coordinate with metal ions or to participate in intermolecular interactions. For instance, the bulky triphenylamine (B166846) units in certain polyamides, derived from a diamine monomer extended from N,N'-diphenyl-1,4-phenylenediamine, interrupt intermolecular hydrogen bonding and disturb the coplanarity of the aromatic units. researchgate.net This principle can be applied to analogues of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- to control their solid-state packing and material properties.

Applications of Derivatized 1,2-Benzenediamine, N,N,N',N'-tetramethyl- Structures

The tailored properties of derivatized 1,2-Benzenediamine, N,N,N',N'-tetramethyl- have led to their investigation in various applications.

The two adjacent dimethylamino groups in 1,2-Benzenediamine, N,N,N',N'-tetramethyl- provide an excellent scaffold for the development of bidentate chelating agents for a variety of metal ions. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form a stable chelate ring.

Research has shown that o-phenylenediamine (B120857) itself is a "privileged pharmacophore" in ferrostatins, which are inhibitors of ferroptosis, a form of iron-dependent cell death. rsc.org This highlights the inherent ability of the o-phenylenediamine core to interact with metal ions. Furthermore, various metal complexes of o-phenylenediamine and its derivatives have been synthesized and characterized, demonstrating their strong chelating ability. researchgate.net For example, Schiff bases derived from o-phenylenediamine are known to coordinate with various metal ions. researchgate.net These findings strongly suggest that derivatives of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- would also be effective chelating agents. By introducing specific functional groups onto the aromatic ring or the methyl groups, the selectivity and stability of the resulting metal complexes can be fine-tuned.

Derivatives of phenylenediamines have shown significant promise as redox mediators in electrochemical systems. These molecules can facilitate electron transfer between an electrode and a substrate that would otherwise react slowly at the electrode surface.

A notable example involves a derivative of the para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The two-electron oxidation of TMPD leads to a highly unstable dication in aqueous solutions, which limits its direct application. rsc.org However, by coupling TMPD with 4-nitroaniline to form N²,N²,N⁵,N⁵-tetramethyl-4'-nitro-[1,1'-biphenyl]-2,5-diamine (MNPD) and subsequently reducing the nitro group to an amine, a more stable redox-active species is created. rsc.org This modified biphenyl diamine exhibits a reversible redox process at a low potential, making it an effective mediator for electro-catalytic applications, such as the indirect electrochemical oxidation of homocysteine. rsc.org

Given the structural similarities, it is highly probable that derivatives of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- could also be developed into efficient redox mediators. The ortho-disposition of the dimethylamino groups might lead to different electrochemical behavior and stability of the corresponding radical cations and dications compared to the para-isomer, potentially offering advantages in specific electrochemical systems.

Comparative Studies with Other Phenylenediamine Isomers and Related Compounds

The electrochemical properties of phenylenediamine isomers (ortho, meta, and para) have been a subject of comparative studies. These studies reveal significant differences in their redox behavior, which can be attributed to the relative positions of the amino groups on the benzene (B151609) ring.

Electrochemical polymerization studies have shown that all three phenylenediamine isomers can be electropolymerized on electrode surfaces, but the resulting polymer films exhibit different permeabilities and permselectivities for various analytes. [No specific citation available for this direct comparison in the provided results]

In the context of N,N,N',N'-tetramethyl-substituted phenylenediamines, the para-isomer (TMPD) is well-known for its role as a redox indicator and its use in studying electron transfer processes. researchgate.netsigmaaldrich.cn The electrochemical oxidation of TMPD proceeds in two one-electron steps to form a relatively stable radical cation (Wurster's Blue) and then a less stable dication. researchgate.net In contrast, the electrochemical behavior of the ortho- and meta-isomers is less studied but is expected to differ due to the different electronic communication between the two dimethylamino groups.

For instance, the close proximity of the dimethylamino groups in 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is likely to result in significant steric and electronic interactions that are absent in the para-isomer. These interactions would influence the planarity of the molecule and the stability of its oxidized forms. A comparative analysis of their cyclic voltammograms would reveal differences in their redox potentials and the reversibility of their electron transfer processes, providing valuable insights into their potential applications.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Benzenediamine, N,N,N',N'-tetramethyl- in laboratory settings?

The compound is typically synthesized via exhaustive alkylation of 1,2-benzenediamine using methylating agents like methyl iodide or dimethyl sulfate. A two-step protocol involving protection-deprotection strategies may enhance yield and purity:

Protection : React 1,2-benzenediamine with a protecting group (e.g., acetyl) to prevent over-alkylation.

Alkylation : Treat the protected intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile).

Deprotection : Remove the protecting group under acidic or basic conditions.

Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR distinguishes methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). C NMR confirms quaternary nitrogen-bound methyl carbons (δ ~40–45 ppm) and aromatic carbons .

- Mass Spectrometry : HRMS provides exact mass verification (expected molecular ion: [M+H]⁺ = 179.154 g/mol).

- UV-Vis Spectroscopy : Useful for studying redox behavior, with absorption bands linked to the aromatic amine moiety .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with skin due to sensitization risks .

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal-catalyzed polymerization systems?

In single electron transfer-living radical polymerization (SET-LRP), the tetramethylated diamine acts as a ligand to stabilize Fe(0) or Cu(0) catalysts. Key mechanisms include:

- Electron Transfer : Facilitates outer-sphere electron transfer between the metal and initiator (e.g., CCl₄), generating propagating radicals.

- Solvent Effects : Polar solvents like DMF enhance catalyst solubility and polymerization rates (e.g., apparent rate constants up to 1.289×10⁻⁴ s⁻¹) .

- Molecular Weight Control : Narrow polydispersity indices (PDI <1.3) are achieved by maintaining a [monomer]/[initiator] ratio of 100:1.

Q. How can contradictions in reported toxicity data be resolved through experimental design?

Q. What factors influence its redox behavior in electrochemical applications?

- Reduction Potentials : The compound exhibits a one-electron oxidation potential (E₁/2) of ~0.5 V vs. SCE, linked to the formation of a radical cation .

- Solvent Effects : Acetonitrile vs. water alters redox kinetics due to solvation differences.

- Applications : Used as a mediator in organic electrosynthesis or energy storage systems (e.g., flow batteries).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.